1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one
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Overview
Description
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxazine core substituted with four fluorine atoms and an ethanone group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective substitution at the desired positions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenoxazine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one involves its interaction with molecular targets through various pathways. The fluorine atoms enhance the compound’s electron-withdrawing properties, affecting its reactivity and binding affinity. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors .
Comparison with Similar Compounds
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one can be compared with other phenoxazine derivatives, such as:
10H-phenoxazin-10-yl derivatives: These compounds share a similar core structure but differ in their substituents, affecting their chemical and physical properties.
Fluorinated phenoxazines: Compounds with varying degrees of fluorination exhibit different reactivities and applications.
Phenoxazine-based OLED materials: These materials are used in electronic devices and have unique optoelectronic properties.
Properties
CAS No. |
90251-14-2 |
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Molecular Formula |
C14H7F4NO2 |
Molecular Weight |
297.20 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrafluorophenoxazin-10-yl)ethanone |
InChI |
InChI=1S/C14H7F4NO2/c1-6(20)19-7-4-2-3-5-8(7)21-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,1H3 |
InChI Key |
APTFXYQYJDQYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2OC3=C1C(=C(C(=C3F)F)F)F |
Origin of Product |
United States |
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